
4-tert-Butyl-3-pyridin-4-yl-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-3-pyridin-4-yl-phenylamine is an organic compound that belongs to the class of aromatic amines It features a tert-butyl group attached to a phenyl ring, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-3-pyridin-4-yl-phenylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tert-butyl-phenyl intermediate: This step involves the alkylation of phenylamine with tert-butyl chloride in the presence of a base such as potassium carbonate.
Coupling with pyridine: The intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient catalysts and greener solvents to minimize environmental impact.
化学反応の分析
Types of Reactions
4-tert-Butyl-3-pyridin-4-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or N-oxide derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
科学的研究の応用
4-tert-Butyl-3-pyridin-4-yl-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-tert-Butyl-3-pyridin-4-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
4-tert-Butyl-3-phenyl-1H-pyrazol-4-yl pyridine: This compound shares structural similarities but features a pyrazole ring instead of a phenylamine group.
4-(Pyridin-4-yl)aniline: This compound is structurally similar but lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-3-pyridin-4-yl-phenylamine is unique due to the presence of both the tert-butyl and pyridine groups, which confer distinct chemical and physical properties. These structural features enhance its stability, reactivity, and potential for diverse applications in various fields.
特性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
4-tert-butyl-3-pyridin-4-ylaniline |
InChI |
InChI=1S/C15H18N2/c1-15(2,3)14-5-4-12(16)10-13(14)11-6-8-17-9-7-11/h4-10H,16H2,1-3H3 |
InChIキー |
IATYMJPSGLOWCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


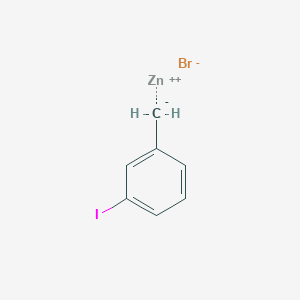
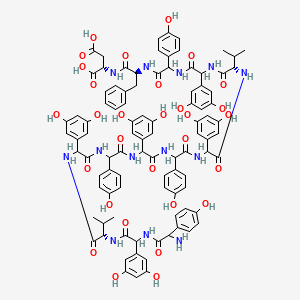
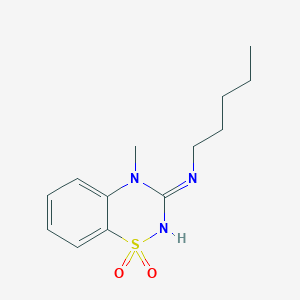
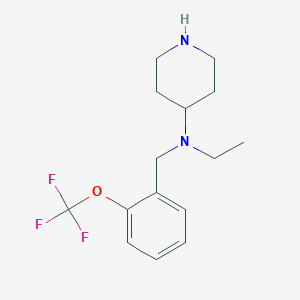

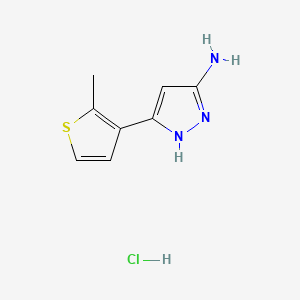
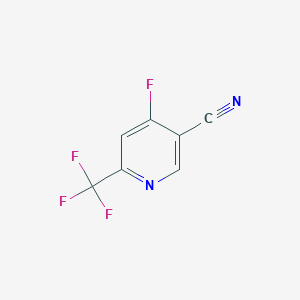
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
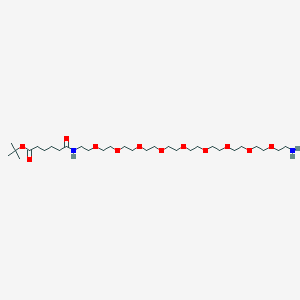



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

